

# Pharmacokinetic Profile of 4,5-Dicaffeoylquinic Acid (4,5-DCQA): Application Notes

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## Compound Focus: 4,5-Dicaffeoylquinic acid

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**Abstract:** This document summarizes the current state of knowledge on the ADME properties of 4,5-DCQA, a natural polyphenol with demonstrated anti-inflammatory and antioxidant potential. The data, compiled from pre-clinical studies, is intended to guide future research and drug development efforts. Key characteristics include moderate absorption, extensive metabolism by the gut microbiota, and low systemic bioavailability when administered orally as part of a plant extract [1] [2].

## ADME Properties of 4,5-DCQA

The following table summarizes the available quantitative ADME data for DCQAs. It is important to note that much of this data comes from studies where 4,5-DCQA was a component of a plant extract, which can influence its pharmacokinetics.

**Table 1: Summary of Pharmacokinetic Parameters for DCQAs (Pre-clinical Data)**

Parameter	Value/Outcome	Experimental Context	Notes
<b>Absorption</b>			
Apparent Permeability	( 1.0 - 2.5 \times 10^{-6} ) cm/s [2]	<i>In vitro</i> Caco-2 cell model [2].	Suggests moderate passive absorption [2].

Parameter	Value/Outcome	Experimental Context	Notes
(P <sub>app</sub> )			
Stability (Gastric)	~80% recovery [2]	Artificial gastric juice [2].	Indicates partial degradation or isomerization in the stomach [2].
Stability (Intestinal)	Increase in 4,5-DCQA content observed [2]	Artificial intestinal fluid [2].	Likely due to isomerization from other DCQA isoforms (e.g., 3,5-DCQA) [2].
<b>Distribution</b>			
Plasma Protein Binding	No specific data for 4,5-DCQA.	N/A	Further investigation required.
<b>Metabolism</b>			
Primary Pathway	Hydrolysis by <b>gut microbiota</b> [3].	Incubation with human intestinal flora <i>in vitro</i> [3].	Major products: Caffeic acid, 3,4-DCQA methyl ester, and phenylpropionic acid derivatives [3].
<b>Excretion</b>			
Elimination Half-life (t <sub>1/2</sub> )	~12.7 hours [1]	Rat model, oral administration of <i>Flos Lonicerae</i> extract [1].	Data for 3,4-DCQA; specific data for 4,5-DCQA is scarce.
Systemic Clearance (CL)	No specific data for 4,5-DCQA.	N/A	Further investigation required.
<b>Oral Bioavailability</b>	Low (approx. 0.8% - 1.7% for related DCQAs) [1]	Rat model, administration of plant extracts [1].	Based on 3,4-DCQA; indicates significant first-pass metabolism/pre-systemic elimination [1].

## Key Experimental Protocols

Below are detailed methodologies for key experiments used to generate the ADME data for 4,5-DCQA and its analogs.

**2.1 In Vitro Absorption Study Using Caco-2 Cell Model [2]** This protocol assesses the intestinal permeability of 4,5-DCQA.

- **Cell Culture:** Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO<sub>2</sub>. Seed cells on Transwell inserts at a density of (  $1 \times 10^5$  ) cells/cm<sup>2</sup> and culture for 21-28 days to allow for full differentiation and polarization. Monitor transepithelial electrical resistance (TEER) to confirm monolayer integrity.
- **Dosing Solution:** Prepare a solution of 4,5-DCQA (e.g., 10-100 µM) in HBSS or another suitable transport buffer (pH 7.4).
- **Transport Study:** Aspirate the culture medium from both the apical (AP) and basolateral (BL) compartments. Add the dosing solution to the AP side (for A-to-B transport) or BL side (for B-to-A transport) and fresh buffer to the receiving compartment. Incubate at 37°C.
- **Sample Collection:** At predetermined time points (e.g., 30, 60, 90, 120 min), aliquot samples from the receiving compartment and replace with fresh buffer.
- **Analysis:** Quantify the concentration of 4,5-DCQA in the samples using a validated UPLC-MS/MS method [4]. Calculate the apparent permeability ( $P_{app}$ ).

**2.2 Biotransformation Study by Human Intestinal Flora [3]** This protocol elucidates the microbial metabolism of 4,5-DCQA.

- **Preparation of Fecal Inoculum:** Collect fresh fecal samples from healthy human volunteers. Anaerobically prepare a 10% (w/v) suspension in sterile phosphate-buffered saline (PBS) or culture medium and homogenize.
- **Incubation Conditions:** Anaerobically incubate 4,5-DCQA (e.g., 100 µg/mL) with the fecal inoculum in a sealed container at 37°C under nitrogen or a CO<sub>2</sub>/H<sub>2</sub> mixture to maintain an anaerobic environment.
- **Control Groups:** Include a sterile control (substrate without inoculum) and a blank control (inoculum without substrate).
- **Sample Collection:** Collect aliquots of the incubation mixture at various time points (e.g., 0, 2, 6, 12, 24, 48 h).
- **Sample Processing and Analysis:**
  - **Extraction:** Terminate the reaction by adding an equal volume of methanol or acetonitrile, vortex mix, and centrifuge to remove proteins and debris.

- **Analysis:** Analyze the supernatant using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or UPLC-MS/MS to separate and identify the transformation products (e.g., caffeic acid, 3,4-DCQA, phenylpropionic acids) [3].

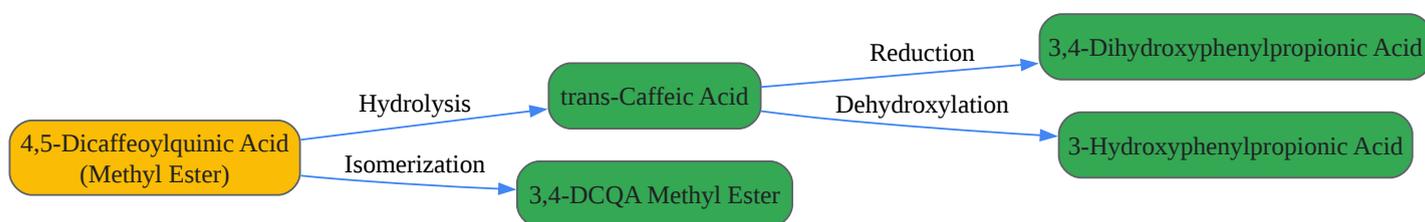
**2.3 In Vivo Pharmacokinetic Study in Rodents** [1] [4] This protocol characterizes the systemic exposure of 4,5-DCQA after oral administration.

- **Animal Preparation:** Use specific pathogen-free (SPF) rats (e.g., Sprague-Dawley). Cannulate the jugular vein for blood collection prior to dosing. Fast animals for 12 hours before the experiment with free access to water.
- **Dosing and Sample Collection:** Administer a defined dose of 4,5-DCQA (either as a pure compound or within a standardized plant extract) via oral gavage. Collect blood samples (e.g., 0.3 mL) into heparinized tubes at pre-dose and multiple post-dose time points (e.g., 5, 15, 30, 60, 120, 240, 480, 720 min).
- **Plasma Processing:** Centrifuge blood samples immediately to obtain plasma. Store plasma at  $-80^{\circ}\text{C}$  until analysis.
- **Bioanalysis:** Extract 4,5-DCQA from plasma using protein precipitation or solid-phase extraction. Quantify the compound using a sensitive and specific UPLC-MS/MS method [4].
- **Data Analysis:** Use a non-compartmental analysis (NCA) model in software like WinNonlin to calculate pharmacokinetic parameters: ( $C_{\text{max}}$ ) (maximum concentration), ( $T_{\text{max}}$ ) (time to ( $C_{\text{max}}$ )), ( $AUC_{0-\infty}$ ) (area under the concentration-time curve), ( $t_{1/2}$ ) (elimination half-life), and CL/F (apparent clearance).

## Visualization of ADME Pathways and Workflows

The following diagrams, generated using Graphviz's DOT language, illustrate the key metabolic pathway and experimental workflow for 4,5-DCQA.

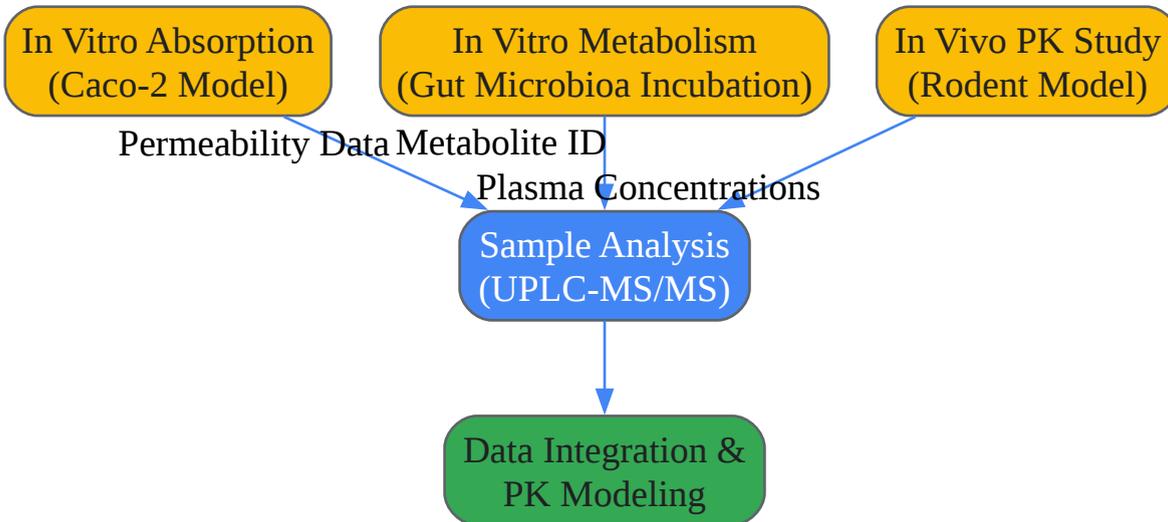
### 3.1 Biotransformation Pathway of 4,5-DCQA



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Diagram 1: Primary biotransformation pathway of 4,5-DCQA by human intestinal flora, based on *in vitro* incubation studies [3].

### 3.2 Workflow for Integrated ADME Evaluation



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Diagram 2: A proposed integrated workflow for the comprehensive evaluation of 4,5-DCQA's ADME properties.

## Conclusion and Research Perspectives

4,5-DCQA demonstrates a promising pharmacological profile but faces challenges typical of many natural products, particularly **low oral bioavailability**. Its ADME is characterized by moderate absorption, significant pre-systemic metabolism by the gut microbiome, and isomerization in the gastrointestinal tract.

### Key Gaps and Future Research Directions:

- **Tissue Distribution:** Studies investigating the distribution of 4,5-DCQA and its metabolites to target organs (e.g., lungs, liver, brain) are critically needed.
- **Transport Mechanisms:** The role of active influx or efflux transporters (e.g., P-gp, BCRP) in its disposition remains unexplored.

- **Human Data:** All current data is pre-clinical. Pharmacokinetic studies in humans are essential for clinical translation.
- **Formulation Strategies:** To overcome low bioavailability, advanced formulation approaches such as lipid nanoparticles, phospholipid complexes, or co-administration with absorption enhancers should be investigated.

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